molecular formula C17H20N2O4 B12178283 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide

Katalognummer: B12178283
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: CKGWMKWTCBVZLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid with tetrahydro-2H-pyran-4-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis can be employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, potentially disrupting their normal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-hydroxy-6-methylquinoline-3-carboxamide
  • 4-hydroxy-2-quinolone
  • 6-methoxyquinoline-3-carboxamide

Uniqueness

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H20N2O4

Molekulargewicht

316.35 g/mol

IUPAC-Name

6-methoxy-N-(oxan-4-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-22-12-2-3-15-13(8-12)16(20)14(10-18-15)17(21)19-9-11-4-6-23-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

CKGWMKWTCBVZLG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.